Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Overview
Description
Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: is a chemical compound with the molecular formula C11H24O2Si . It is a derivative of cyclopentanol, where a tert-butyldimethylsilyl group is attached to the oxygen atom. This compound is often used as an intermediate in organic synthesis, particularly for protecting the alcohol functionality during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
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First Method
Reactants: 1,3-cyclopentanediol (5 g, 49 mmol), imidazole (5 g, 74 mmol), tert-butyldimethylsilyl chloride (5.9 g, 39 mmol).
Solvent: Dimethylformamide (20 mL).
Procedure: The reactants are mixed and stirred for 3 hours at room temperature. The reaction mixture is then poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated.
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Second Method
Reactants: 1,3-cyclopentanediol (9.62 g, 0.094 mol), sodium hydride (3.77 g, 0.094 mol, 60% in mineral oil).
Solvent: Tetrahydrofuran (100 mL).
Procedure: Sodium hydride is added to a solution of 1,3-cyclopentanediol in tetrahydrofuran.
Chemical Reactions Analysis
Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.
Reduction: Reduction reactions can convert the compound back to its alcohol form using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride, which removes the silyl protecting group.
Scientific Research Applications
Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: is widely used in scientific research, including:
Chemistry: As a protecting group for alcohols in organic synthesis, it helps in multi-step synthesis processes by preventing unwanted reactions at the alcohol site.
Biology: Used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: In the development of pharmaceuticals, it aids in the synthesis of complex drug molecules.
Industry: Employed in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The primary mechanism of action for Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its role as a protecting group. The tert-butyldimethylsilyl group protects the alcohol functionality during chemical reactions, preventing it from reacting with other reagents. This protection is crucial in multi-step synthesis processes, ensuring that the desired reactions occur at specific sites on the molecule.
Comparison with Similar Compounds
Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: can be compared with other silyl-protected alcohols, such as:
Trimethylsilyl-protected alcohols: These compounds use a trimethylsilyl group for protection, which is less bulky compared to the tert-butyldimethylsilyl group.
Triisopropylsilyl-protected alcohols: These compounds use a triisopropylsilyl group, which provides even greater steric protection than the tert-butyldimethylsilyl group.
Methoxymethyl-protected alcohols: These compounds use a methoxymethyl group for protection, which is more easily removed under acidic conditions.
The uniqueness of Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- lies in its balance between steric protection and ease of removal, making it a versatile protecting group in organic synthesis.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h9-10,12H,6-8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXIOZRBFNUITF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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